molecular formula C8H12ClNO2 B1425710 2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one CAS No. 1536660-99-7

2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one

Cat. No.: B1425710
CAS No.: 1536660-99-7
M. Wt: 189.64 g/mol
InChI Key: CEWOOUSAGKJZFT-UHFFFAOYSA-N
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Description

2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one is a chemical compound with the molecular formula C8H12ClNO2. It features a bicyclic structure, specifically an 8-oxa-3-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids. These alkaloids are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often require precise control of temperature, solvents, and catalysts to ensure high diastereo- and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s structure is central to the study of tropane alkaloids, which have various biological activities.

    Medicine: Research into its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like atropine and cocaine share the 8-azabicyclo[3.2.1]octane scaffold.

    Other Bicyclic Compounds: Similar structures include other bicyclic amines and ethers.

Uniqueness

2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-chloro-1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c9-3-8(11)10-4-6-1-2-7(5-10)12-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWOOUSAGKJZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536660-99-7
Record name 2-chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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